2-Methoxy-5-(propan-2-yl)azulene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
134919-68-9 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-methoxy-5-propan-2-ylazulene |
InChI |
InChI=1S/C14H16O/c1-10(2)11-5-4-6-12-8-14(15-3)9-13(12)7-11/h4-10H,1-3H3 |
InChI Key |
DHDNOEXRDBHOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=CC(=CC2=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2 Methoxy 5 Propan 2 Yl Azulene
Classical and Contemporary Synthesis Routes for Azulene (B44059) Derivatives
The synthesis of azulene derivatives, including 2-Methoxy-5-(propan-2-yl)azulene, has been a subject of extensive research, leading to the development of various classical and contemporary methods. These strategies often focus on constructing the unique fused five- and seven-membered ring system of the azulene core.
Ziegler–Hafner Type Annulations and Modifications
The Ziegler-Hafner synthesis is a cornerstone in azulene chemistry, providing a versatile route to the azulene skeleton. wikipedia.orgdntb.gov.ua This method typically involves the condensation of a cyclopentadienyl (B1206354) anion with a pyridinium (B92312) salt that undergoes ring-opening to form a vinylogous amidinium salt, which then cyclizes to form the azulene ring. wikipedia.org
Originally developed by Karl Ziegler and Klaus Hafner, this method has proven to be highly adaptable for preparing a range of azulene derivatives. wikipedia.orgdntb.gov.ua Modifications of the classical Ziegler-Hafner synthesis often involve the use of substituted cyclopentadienes or different activating groups on the pyridine (B92270) ring to introduce various functionalities onto the azulene core. For instance, using a substituted cyclopentadienyl anion allows for the introduction of substituents on the five-membered ring of the resulting azulene. mdpi.com While direct synthesis of this compound via this method is not explicitly detailed in the provided results, the general applicability of the Ziegler-Hafner synthesis suggests its potential as a viable route. The method is particularly effective for large-scale synthesis of the parent azulene and its alkyl or aryl derivatives. nih.gov
A key aspect of the Ziegler-Hafner approach is the annulation of a seven-membered ring onto a pre-existing five-membered ring. orgsyn.org The reaction proceeds through the formation of a fulvene (B1219640) intermediate, which then undergoes cyclization. mdpi.com The choice of the amine used for the ring closure can influence the reaction's success. orgsyn.org
Cycloaddition Reactions (e.g., [8+2] and [6+4] Cycloadditions)
Cycloaddition reactions represent a powerful and widely employed strategy for the construction of the azulene framework. Among these, [8+2] and [6+4] cycloadditions are particularly prominent.
The [8+2] cycloaddition is a common method for synthesizing azulene derivatives, often utilizing a tropone (B1200060) derivative or a related 8π-electron system and a 2π-electron component. nih.gov A frequent precursor for this reaction is 2H-cyclohepta[b]furan-2-one, which can react with various dienophiles. nih.gov For example, the reaction of 2H-cyclohepta[b]furan-2-ones with enamines proceeds via an initial [8+2] cycloaddition to form a strained intermediate, which then undergoes decarboxylation and deamination to yield the azulene product. nih.govresearchgate.net Similarly, reactions with enol ethers also proceed through an [8+2] cycloaddition mechanism, followed by decarboxylation and elimination of an alcohol to afford the azulene derivative. nih.gov These reactions can be sensitive to temperature and solvent conditions. nih.gov
The [6+4] cycloaddition is another effective route to azulenes. This reaction typically involves the combination of a 6π-electron system, such as a fulvene, with a 4π-electron system, like a diene. The reaction of 6-aminofulvenes with thiophene (B33073) S,S-dioxides is a notable example of a [6+4] cycloaddition that yields azulenes. acs.orgacs.orglsu.edu The regiochemistry of these reactions can often be predicted by considering the HOMO-LUMO orbital coefficients of the reactants. researchgate.net
| Cycloaddition Type | 8π Component (Example) | 2π/4π Component (Example) | Key Features |
| [8+2] | 2H-cyclohepta[b]furan-2-one | Enamines, Enol Ethers | Proceeds through a strained intermediate, followed by elimination steps. nih.govresearchgate.net |
| [6+4] | 6-Aminofulvene | Thiophene S,S-dioxide | Regioselectivity is a key aspect of this reaction. acs.orgresearchgate.net |
Syntheses from Tropone Derivatives and Active Methylene (B1212753) Compounds
The reaction of tropone derivatives with active methylene compounds is a well-established and efficient method for the synthesis of polyfunctional azulenes, often referred to as the Nozoe synthesis. mdpi.comacs.org This approach involves the reaction of a tropone bearing a good leaving group at the 2-position, such as a methoxy (B1213986) or halogen group, with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base. nih.govresearchgate.net
The reaction proceeds through a series of steps, including nucleophilic attack of the active methylene compound on the tropone ring, followed by cyclization and elimination to form the azulene nucleus. researchgate.netacs.org This method is particularly advantageous for preparing 2-amino- and 2-hydroxyazulene (B91678) derivatives, which can be further modified. nih.gov The reaction mechanism has been studied in detail, revealing the formation of intermediate species such as 2H-cyclohepta[b]furan-2-ones. nih.gov The choice of base and the nature of the nucleophile can influence the regioselectivity of the reaction, allowing for the selective synthesis of different isomers. researchgate.net
Metal-Catalyzed Cyclizations and Annulations
Metal-catalyzed reactions have emerged as powerful tools for the synthesis of azulene derivatives, offering novel pathways and improved efficiency. acs.org Platinum(II)-catalyzed intramolecular ring-expanding cycloisomerization of 1-en-3-yne systems with ortho-disubstituted benzenes provides an efficient route to substituted azulenes. acs.org
Palladium-catalyzed C-H arylation is another significant strategy for constructing fused azulene-embedded polycyclic aromatic hydrocarbons. nih.gov This method typically involves an intramolecular cyclization of a halogen-functionalized precursor. nih.gov Furthermore, bismuth-catalyzed cyclization of vinyl ethers has also been demonstrated as an effective method for synthesizing azulene-embedded nanographenes. nih.gov While direct applications of these methods for the synthesis of this compound are not explicitly detailed, their versatility suggests potential applicability.
| Metal Catalyst | Reaction Type | Substrates (Examples) | Key Features |
| Platinum(II) | Intramolecular ring-expanding cycloisomerization | 1-en-3-yne with ortho-disubstituted benzene (B151609) | Efficient construction of substituted azulenes. acs.org |
| Palladium | Intramolecular C-H arylation | Halogen-functionalized precursors | Forms fused azulene-embedded systems. nih.gov |
| Bismuth | Cyclization of alkenes | Vinyl ethers | Efficient synthesis of azulene-embedded nanographenes. nih.gov |
| Copper/Silver | C-H functionalization/Ring expansion | Azulenes and diazo reagents | Chemoselectivity controlled by the choice of metal. kaist.ac.krresearchgate.net |
Functionalization Approaches for the Azulene Core
The unique electronic properties of the azulene ring system, characterized by a significant dipole moment, render it susceptible to various functionalization reactions. The five-membered ring is electron-rich, while the seven-membered ring is electron-deficient. nih.gov
Electrophilic Aromatic Substitution (SEAr) at Nucleophilic Positions (1, 3)
The electron-rich nature of the five-membered ring makes the C1 and C3 positions of the azulene core highly nucleophilic and thus prone to electrophilic aromatic substitution (SEAr). nih.govacs.org This is a fundamental and widely utilized reaction for introducing a variety of substituents onto the azulene skeleton. nih.gov
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of halogen atoms.
Nitration: Introduction of a nitro group.
Sulfonation: Introduction of a sulfonic acid group. youtube.com
Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively. nih.gov
The reactivity of the azulene nucleus in SEAr reactions is significantly higher than that of benzene. The directing effects of existing substituents on the azulene ring play a crucial role in determining the position of further electrophilic attack, similar to substituted benzenes. libretexts.org For instance, electron-donating groups generally activate the ring and direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org In the context of this compound, the methoxy group at C2 and the isopropyl group at C5 would influence the regioselectivity of subsequent electrophilic substitutions.
Nucleophilic Substitution at Electrophilic Positions (2, 4, 6, 8)
The azulene core exhibits a notable difference in electron density between its five- and seven-membered rings. The seven-membered ring is electron-deficient, making positions 4, 6, and 8 susceptible to nucleophilic attack. The 2-position, also part of the seven-membered ring, can undergo nucleophilic substitution, particularly when a good leaving group is present. nih.govmdpi.com
While direct nucleophilic substitution on the unsubstituted azulene is challenging, the presence of activating groups or specific reaction conditions can facilitate these reactions. For instance, methoxytropone derivatives can serve as precursors to 5-substituted azulenes through a sterically guided nucleophilic addition. nih.gov In this approach, a nucleophile attacks the C-7 position of a 3-substituted 2-methoxytropone (B1212227), leading to the formation of a 5-substituted azulene. nih.gov This regioselectivity is attributed to steric hindrance at the C-2 position, directing the nucleophile to the less hindered C-7 position. nih.gov
Iron-Mediated Addition to Cyclohexadiene Scaffolds for Azulene Functionalization
A powerful method for the functionalization of azulenes involves the use of cationic η⁵-iron carbonyl diene complexes. nih.govacs.orgbath.ac.ukacs.org This iron-mediated reaction allows for the electrophilic C–H functionalization of azulenes under mild conditions. acs.org A variety of azulenes, including those with functional groups, can act as nucleophiles, attacking the electrophilic iron complex to form coupling products in good to excellent yields (43–98%). nih.govacs.orgbath.ac.ukacs.org The reaction typically proceeds at room temperature in a solvent like acetone, with sodium bicarbonate as a mild base. acs.org
This methodology provides a route to 1-substituted azulenes. nih.govacs.org The resulting iron-complexed azulene derivatives can be further elaborated. For example, photolytic decomplexation can oxidatively remove the iron moiety under mild conditions, yielding the functionalized azulene. acs.org This strategy has been used to introduce various substituents and even to form fused tetracyclic systems. nih.govacs.orgacs.org
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)
Transition metal-catalyzed cross-coupling reactions are highly effective for creating carbon-carbon bonds and have been extensively applied to the synthesis and functionalization of azulenes. mdpi.com
The Suzuki-Miyaura coupling is a versatile method that pairs an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.comnih.govyonedalabs.com This reaction is widely used for the arylation of azulenes. mdpi.com For instance, azulen-2-ylboronates can be coupled with aromatic aldehydes in a Suzuki-Miyaura reaction as a key step in the synthesis of azulene-fused polycyclic aromatic hydrocarbons. mdpi.com The reaction has also been employed in the synthesis of hexakis(azulen-2-yl)benzenes through a six-fold coupling of a hexabromobenzene (B166198) with a borylated azulene, achieving yields of 46% to 81%. chemrxiv.org The Suzuki-Miyaura reaction is also utilized for the dimerization and oligomerization of azulenes. mdpi.com
The Negishi coupling reaction provides another powerful tool for azulene functionalization, coupling organozinc reagents with organic halides or triflates, typically catalyzed by palladium or nickel complexes. thieme-connect.comwikipedia.orgorganic-chemistry.org This method is particularly useful for introducing a variety of functionalized aromatic, heterocyclic, benzylic, and alkyl groups onto the azulene scaffold. thieme-connect.com The Negishi coupling tolerates a wide range of functional groups, including methoxy groups, and has been successfully used to synthesize functionalized azulenes in good yields. thieme-connect.com A one-pot procedure for the introduction of two different substituents at the 1 and 3 positions of the azulene ring has also been developed using this methodology. thieme-connect.com
Directed Functionalization via C-H Bond Activation
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of azulenes, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net Metal-catalyzed C-H activation of the five-membered carbocyclic ring of azulene is a convenient method for synthesizing a wide variety of derivatives. nih.govresearchgate.net
One notable example is the carboxylic acid-directed C-H arylation of azulene. researchgate.netacs.org In this method, a 1-azulene carboxylic acid can be exclusively arylated at the 2-position, yielding 2-arylazulenes. researchgate.netacs.org The reaction is sensitive to the conditions, with a phosphate (B84403) base and a bulky carboxylic acid being crucial for its success. researchgate.netacs.org This directed C-H activation strategy has also been extended to other positions on the azulene ring, with the reactivity order being greater for azulene-6-carboxylic acid, followed by azulene-1-carboxylic acid, and then azulene-2-carboxylic acid. researchgate.net
Furthermore, the chemoselectivity of transition metal-catalyzed reactions with diazo reagents on azulene can be directed towards either ring expansion or C-H functionalization. nih.gov While copper catalysts tend to promote ring expansion, silver catalysts can direct the reaction towards C-H functionalization, allowing for the synthesis of C-H alkylated azulenes without the need for phosphine (B1218219) or NHC ligands. nih.gov
Specific Synthetic Considerations for Methoxy and Isopropyl Substituents
Introduction of Methoxy Groups onto the Azulene Scaffold
The introduction of methoxy groups onto the azulene scaffold can be achieved through several synthetic routes. One common method involves the reaction of tropone derivatives bearing a leaving group (such as a methoxy group) at the 2-position with active methylene compounds. nih.gov This approach, developed by Nozoe and co-workers, provides 2-amino- and 2-hydroxyazulene derivatives in high yields, which can then be converted to other functional groups, including methoxy groups. nih.gov
Another strategy involves the reaction of 2-methoxytropone with cyanoacetate enolate, which leads to the formation of azulene derivatives. nih.gov The regioselectivity of this reaction can be influenced by substituents on the tropone ring. nih.gov More recently, a gold-catalyzed one-pot reaction of diarylbutadiynes with trimethoxybenzene has been developed to synthesize 4,6,8-trimethoxyazulenes. researchgate.net The resulting electron-rich azulenes exhibit altered regioselectivity, facilitating electrophilic substitution at the 2-position. researchgate.net
Incorporation of Isopropyl Moieties in Azulene Synthesis
The isopropyl group is a common substituent in naturally occurring azulenes, such as guaiazulene (B129963) (7-isopropyl-1,4-dimethylazulene). clockss.org The synthesis of azulenes bearing isopropyl groups often starts from precursors that already contain this moiety. For example, guaiazulene itself, being a readily available and inexpensive starting material, is often used for the synthesis of various azulene derivatives. clockss.org
Synthetic efforts to construct isopropyl-substituted azulenes have also been reported. However, these syntheses can sometimes be complicated by the migration of the isopropyl group. acs.orgacs.org For instance, an attempted synthesis of 1-isopropyl-4,8-dimethylazulene resulted in the migration of the isopropyl group. acs.org Similarly, the synthesis of 1-isopropyl-8-methylazulene also showed evidence of isopropyl group migration. acs.org These observations highlight the need for careful consideration of reaction conditions and synthetic design when aiming for specific isomers of isopropyl-substituted azulenes. The synthesis of (Z)‐N‐(2‐(5‐isopropyl‐azulen‐1‐yl)prop‐1‐en‐1‐yl) sulfonamides has also been reported, demonstrating the incorporation of the isopropyl group at the 5-position. researchgate.net
Regioselective and Stereoselective Synthesis of this compound and Analogues
The precise control over the placement of functional groups on the azulene core is a critical aspect of its synthetic chemistry, enabling the fine-tuning of its electronic and optical properties. This section details the methodologies for achieving regioselectivity in the synthesis of this compound and explores strategies for the stereoselective synthesis of its chiral analogues.
Regioselective Synthesis Strategies
The regioselective synthesis of polysubstituted azulenes is most commonly achieved through cycloaddition reactions, where the substitution pattern of the precursors dictates the final arrangement of functional groups on the azulene nucleus. The [8+2] cycloaddition reaction between a substituted 2H-cyclohepta[b]furan-2-one and an electron-rich alkene, such as an enol ether, is a powerful and widely employed method for constructing the azulene skeleton with high regiocontrol. rsc.org
To synthesize the target molecule, this compound, a 5-isopropyl-substituted 2H-cyclohepta[b]furan-2-one would serve as the eight-carbon component. The synthesis of such precursors has been reported in the literature. For instance, 5-isopropyl-3,8-diaryl-2H-cyclohepta[b]furan-2-ones have been prepared, indicating the feasibility of accessing the required 5-isopropyl substituted precursor. mdpi.com The two-carbon component, which forms the five-membered ring, would be a methoxy-substituted enol ether. The reaction proceeds via a concerted [8+2] cycloaddition, followed by the elimination of an alcohol to yield the 2-methoxyazulene (B14686562) derivative. The regioselectivity is inherently controlled by the substitution patterns of the two starting materials.
Another key strategy for achieving regioselectivity is through the directed functionalization of a pre-existing azulene core. Guaiazulene (1,4-dimethyl-7-isopropylazulene), an abundant and inexpensive natural product, is an attractive starting material for the synthesis of various azulene derivatives. foreverest.net Although not directly leading to the target molecule, the selective functionalization of guaiazulene provides valuable insights into controlling reactivity. For example, the C4-methyl group of guaiazulene can be selectively functionalized to an aldehyde, which can then be further elaborated. rsc.orgbath.ac.uknih.gov Palladium-catalyzed direct arylation of guaiazulene has also been shown to be highly regioselective, with the choice of base directing the arylation to either the C2 or C3 position of the five-membered ring. rsc.org
Electrophilic substitution on the azulene ring is another important method for derivatization. acs.orguci.edulibretexts.orgbyjus.comacs.org The electron-rich five-membered ring is the primary site of electrophilic attack, typically at the C1 and C3 positions. The presence of a methoxy group at the C2 position, being an electron-donating group, would further activate the five-membered ring towards electrophilic substitution, primarily directing incoming electrophiles to the C1 and C3 positions. libretexts.org
Table 1: Regioselective Synthesis Approaches for Substituted Azulenes
| Method | Precursors/Reagents | Target Moiety | Regiocontrol | Reference |
| [8+2] Cycloaddition | Substituted 2H-cyclohepta[b]furan-2-one and enol ether/enamine | Polysubstituted azulene | High, determined by precursor substitution | rsc.org |
| Palladium-Catalyzed Direct Arylation | Guaiazulene and aryl bromides | Arylated guaiazulene | High, controlled by base | rsc.org |
| Vilsmeier-Haack type reaction | Guaiazulene | C4-formylguaiazulene | High, functionalization of the methyl group | rsc.org |
| Electrophilic Substitution | Substituted azulene and electrophile | Derivatized azulene | Dependent on existing substituents | acs.orglibretexts.org |
Stereoselective Synthesis of Analogues
While this compound itself is achiral, the synthesis of its chiral analogues, where a stereocenter is introduced, requires stereoselective methods. A significant advancement in this area is the catalytic asymmetric synthesis of guaiazulene analogues. rsc.orgresearchgate.net
A notable example is the asymmetric Michael addition reaction of guaiazulene to α,β-unsaturated 2-acyl imidazoles, catalyzed by a chiral-at-metal Rh(III) complex. This reaction proceeds with high yields and excellent enantioselectivities (up to 99% ee), demonstrating a powerful method for introducing a chiral substituent at the C3 position of the guaiazulene core. rsc.org This approach could be adapted to synthesize chiral analogues of this compound by starting with the parent azulene and introducing a chiral side chain via a stereoselective Michael addition.
The development of stereoselective radical C-H alkylation using Co(II)-based metalloradical catalysis also presents a promising avenue for the synthesis of chiral azulene analogues. rsc.org Although not yet applied to azulenes specifically, this method has shown high diastereoselectivity and enantioselectivity in the formation of new C-C bonds.
The use of chiral auxiliaries is another established strategy in stereoselective synthesis. youtube.com A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. This approach could potentially be applied to the synthesis of chiral azulene precursors.
Table 2: Stereoselective Synthesis of Chiral Azulene Analogues
| Method | Substrate/Reagent | Catalyst/Auxiliary | Product | Stereocontrol | Reference |
| Asymmetric Michael Addition | Guaiazulene and α,β-unsaturated 2-acyl imidazole | Chiral-at-metal Rh(III) complex | Chiral guaiazulene analogue | Excellent enantioselectivity | rsc.org |
| Asymmetric Friedel-Crafts Alkylation | 5-aminopyrazoles | Chiral-at-metal Rh(III) complex | Chiral pyrazolo[3,4-b]pyridine analogues | High enantioselectivity | rsc.org |
Theoretical and Computational Chemistry of 2 Methoxy 5 Propan 2 Yl Azulene
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are instrumental in elucidating the electronic structure and thermodynamic stability of azulene-based systems. These methods offer a detailed picture of electron distribution and energy levels that govern the molecule's behavior.
Density Functional Theory (DFT) Applications to Azulene (B44059) Systems
Density Functional Theory (DFT) has become a widely used method for studying the electronic properties of molecules like 2-Methoxy-5-(propan-2-yl)azulene. nih.govnih.gov DFT calculations, using functionals such as B3LYP and B3PW91, have been employed to optimize the molecular geometry and predict various properties. epstem.netepstem.netepstem.net These calculations are crucial for understanding the intricate balance of molecular interactions that determine the compound's structure and stability. mdpi.com
For instance, DFT methods have been successfully used to calculate spectroscopic data, such as NMR chemical shifts, which show good correlation with experimental values. epstem.netepstem.netepstem.net The theory is also applied to determine infrared spectra, dipole moments, and total energy, providing a comprehensive theoretical characterization of the molecule. epstem.netepstem.net The accuracy of these predictions is often validated by comparing them with experimental data, where available.
Ab Initio Methods for Ground and Excited State Properties
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous framework for studying both the ground and excited electronic states of azulene derivatives. researchgate.net Methods like the Coupled-Cluster (CC) theory, including variants such as CCSD(T), and Equation-of-Motion (EOM-CCSD) are utilized to accurately compute the energies of these states. nih.gov
A key area of interest is azulene's violation of Kasha's rule, where fluorescence occurs from the second excited singlet state (S2) rather than the first (S1). diva-portal.org Theoretical models based on ab initio calculations reveal that this unusual behavior stems from the contrasting (anti)aromaticity of the S1 and S2 states. diva-portal.org The ground state (S0) of azulene is aromatic, the S1 state is antiaromatic, and the S2 state is aromatic. diva-portal.org This difference in aromatic character influences the lifetimes of these states and provides a pathway for the observed S2 fluorescence. diva-portal.org
Molecular Orbital Analysis (HOMO-LUMO Energies, Charge Distribution, Dipole Moments)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. libretexts.org The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. semanticscholar.orgaimspress.com
Calculations on related systems show that the HOMO-LUMO energy gap can explain the charge transfer interactions within the molecule. chesci.com For azulene itself, the HOMO and LUMO are key conducting channels for electron transport. arxiv.org The substituent groups, such as the methoxy (B1213986) and isopropyl groups in this compound, can significantly influence the energies of these orbitals and, consequently, the molecule's electronic behavior.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are powerful tools for investigating the mechanisms of chemical reactions involving azulene derivatives. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the preferred reaction pathways.
DFT calculations, for example, can be used to study the energy barriers of different reaction pathways, helping to predict the most likely products. mdpi.com This is particularly valuable in understanding the regioselectivity of electrophilic substitution and cycloaddition reactions, which are common for aromatic systems like azulene. The insights gained from these computational studies can guide the synthesis of new azulene derivatives with desired properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Azulene Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govkashanu.ac.ir This approach is valuable in drug discovery and materials science for predicting the activity of new, unsynthesized molecules. nih.gov
In the context of azulene derivatives, QSAR models can be developed to predict various properties, such as their potential therapeutic effects or toxicity. nih.gov These models rely on molecular descriptors that quantify different aspects of the molecule's structure.
Descriptors for Molecular Shape and Hydrophobicity in QSAR
The effectiveness of a QSAR model depends on the choice of molecular descriptors. drugdesign.orgnih.gov For azulene derivatives, descriptors related to molecular shape and hydrophobicity are particularly important.
Hydrophobicity Descriptors: Hydrophobicity, often quantified by the partition coefficient (logP), is a critical factor in determining how a molecule interacts with biological systems. The π descriptor, which represents the lipophilicity of a substituent, is a commonly used hydrophobicity descriptor in QSAR studies. drugdesign.org The presence of alkoxy groups, such as the methoxy group in this compound, can decrease the hydrophobicity of a molecule. researchgate.net
Below is a table of common molecular descriptors used in QSAR studies:
| Descriptor Category | Example Descriptors | Description |
| Electronic | HOMO/LUMO energies, Dipole moment | Describe the electronic properties and reactivity of the molecule. researchgate.net |
| Steric | Molar refractivity (MR), Molecular weight | Quantify the size and bulk of the molecule. nih.gov |
| Topological | Connectivity indices, Shape indices | Describe the connectivity and branching of the molecular graph. researchgate.net |
| Hydrophobic | LogP, π descriptor | Measure the lipophilicity of the molecule. drugdesign.org |
By correlating these descriptors with observed activities, QSAR models can provide valuable predictions and guide the design of new azulene derivatives with enhanced properties. researchgate.net
Correlation with Electronic Parameters (e.g., ΔHf, HOMO/LUMO energies, dipole moments)
The electronic parameters of azulene derivatives, such as the heat of formation (ΔHf), energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moments, are pivotal in understanding their stability, reactivity, and potential applications.
The parent azulene molecule is known for its significant dipole moment, a consequence of its zwitterionic character arising from electron donation from the seven-membered ring to the five-membered ring. foreverest.netdoi.org This inherent polarity is sensitive to the nature and position of substituents on the azulene core. The introduction of an electron-donating methoxy group at the 2-position and an alkyl (isopropyl) group at the 5-position is expected to modulate the electronic distribution and, consequently, the dipole moment and other electronic parameters of this compound.
Computational studies on various azulene derivatives have shown that their electronic properties can be fine-tuned through substitution. For instance, the HOMO-LUMO gap, a key indicator of chemical reactivity and kinetic stability, is generally small for azulenes compared to their isomers like naphthalene. nih.gov A smaller HOMO-LUMO gap suggests higher polarizability and greater chemical reactivity. nih.gov The presence of substituents like methoxy and isopropyl groups influences these frontier molecular orbitals. Electron-donating groups typically raise the energy of the HOMO, which can affect the molecule's ability to act as an electron donor in chemical reactions.
While specific calculated values for this compound are not present in the surveyed literature, a study on the relationship between the electronic structure and cytotoxic activity of various azulenes provides some context. nih.gov This research calculated parameters like ΔHf and dipole moments for a range of azulene derivatives to establish quantitative structure-activity relationships (QSAR). nih.gov For isopropyl azulenes, a potential correlation between cytotoxic activity and parameters such as the change in the heat of formation (ΔΔHf), HOMO energy, and dipole moment in water was suggested. nih.gov
The following table summarizes the general trends and findings for electronic parameters of azulene derivatives based on available literature. It is important to note that these are generalized findings and not specific data for this compound.
| Electronic Parameter | General Findings for Azulene Derivatives | Expected Influence on this compound |
| Heat of Formation (ΔHf) | Varies with substitution, influencing thermodynamic stability. Changes in ΔHf (ΔΔHf) have been correlated with biological activity in some QSAR studies. nih.govresearchgate.net | The specific ΔHf would determine its relative stability compared to other isomers. |
| HOMO/LUMO Energies | Azulenes generally have a small HOMO-LUMO gap, indicating high reactivity. nih.gov Substituents significantly alter the energies of these frontier orbitals. researchgate.net | The electron-donating methoxy and isopropyl groups are expected to raise the HOMO energy level, potentially narrowing the HOMO-LUMO gap and increasing reactivity. |
| Dipole Moment (µ) | Azulene has a notable dipole moment (~1.0 D). foreverest.netdoi.org This value is modulated by the electronic effects of substituents. nih.govacs.org | The methoxy group at the 2-position and the isopropyl group at the 5-position will alter the charge distribution, likely resulting in a unique dipole moment that reflects the combined electronic influence of these groups. |
Prediction of Biological Activity Based on Electronic Structure
The biological activity of azulene derivatives has been linked to their electronic structure through Quantitative Structure-Activity Relationship (QSAR) studies. nih.govnih.govrsc.org These studies attempt to build mathematical models that correlate physicochemical or electronic descriptors of molecules with their biological activities, such as cytotoxic, anti-inflammatory, or antimicrobial effects.
For azulene compounds, parameters derived from their electronic structure, including HOMO and LUMO energies and dipole moments, have been used as descriptors in QSAR models. nih.gov A study by Kurihara et al. on the cytotoxic activity of various azulenes suggested that for certain derivatives, the activity might be related to the HOMO energy, while for others, the LUMO energy was a more relevant parameter. nih.gov Specifically for isopropyl azulenes, a category that includes the parent guaiazulene (B129963) structure of this compound, the cytotoxic activity was suggested to correlate with ΔΔHf, HOMO energy, and the dipole moment in an aqueous environment. nih.gov
The introduction of a methoxy group, in addition to the isopropyl group, would further modify these electronic parameters. The methoxy group can participate in hydrogen bonding and alter the lipophilicity of the molecule, which are also crucial factors in its interaction with biological targets. The prediction of biological activity for this compound would, therefore, depend on how these combined structural and electronic features influence its ability to interact with specific biological macromolecules.
General correlations from studies on various bioactive azulene derivatives can provide a framework for predicting the potential activities of this compound. For example, the anti-inflammatory and antioxidant activities of some guaiazulene derivatives have been documented. nih.gov The electronic properties conferred by the methoxy and isopropyl groups would modulate these activities.
The table below illustrates the type of correlations found in QSAR studies of azulene derivatives, which could form the basis for predicting the biological activity of this compound.
| Biological Activity | Correlated Electronic/Structural Parameters in Azulene Derivatives |
| Cytotoxicity | ΔΔHf, HOMO energy, LUMO energy, Dipole Moment (µ). nih.govresearchgate.net |
| Antimicrobial Activity | Various physicochemical descriptors derived from calculated electronic structures. nih.gov |
| Anti-inflammatory Activity | The presence of specific functional groups that alter electronic distribution and receptor interaction. nih.gov |
Reactivity and Mechanistic Investigations of 2 Methoxy 5 Propan 2 Yl Azulene and Analogues
Reaction Mechanisms of Azulene (B44059) Ring Formation and Functionalization
The formation and functionalization of the azulene ring, a non-benzenoid aromatic hydrocarbon, proceed through a variety of reaction mechanisms. These intricate pathways allow for the synthesis of a wide array of azulene derivatives with diverse functionalities.
Cycloaddition Mechanisms and Intermediate Species
A prominent method for constructing the azulene framework is through cycloaddition reactions. The [8+2] cycloaddition is a key strategy, often involving the reaction of a tropone (B1200060) derivative, like 2H-cyclohepta[b]furan-2-one, with an electron-rich olefin such as an enol ether or an enamine. nih.govnih.gov
The reaction between 2H-cyclohepta[b]furan-2-ones and enol ethers initially yields a strained intermediate through an [8+2] cycloaddition. nih.gov This intermediate then undergoes decarboxylation to relieve strain, followed by the elimination of an alcohol to afford the azulene derivative. nih.gov Similarly, the reaction with enamines proceeds via an [8+2] cycloaddition to form a strained intermediate, which then undergoes decarboxylation to produce an aminohydroazulene. nih.gov This aminohydroazulene can sometimes be isolated but is typically aromatized by deamination to yield the final azulene product. nih.gov The reactivity of enamines in this reaction is influenced by their structure, with those derived from aldehydes generally being more reactive than those from ketones. nih.gov
Another cycloaddition approach involves the reaction of 6-aminofulvenes with thiophene (B33073) S,S-dioxides, which is classified as a [6+4] cycloaddition and provides a route to azulenes. acs.org Additionally, the Diels-Alder reaction, a [4+2] cycloaddition, and its variations are fundamental in organic synthesis and have been conceptually applied to systems involving different numbers of π-electrons, such as [8+2] cycloadditions. wikipedia.orgyoutube.com
The following table summarizes the intermediates in the [8+2] cycloaddition for azulene synthesis:
| Reactants | Intermediate A | Intermediate B | Product |
| 2H-cyclohepta[b]furan-2-ones and enol ethers | Strained cycloaddition product | Decarboxylated intermediate | Azulene derivative |
| 2H-cyclohepta[b]furan-2-ones and enamines | Strained cycloaddition product | Aminohydroazulene | Azulene derivative |
Carbene Insertion and Electrocyclic Ring Opening Pathways in Azulene Synthesis
Carbene insertion reactions offer another avenue for the synthesis of the azulene skeleton. Intramolecular carbene addition, for instance, can be catalyzed by copper(I) chloride decomposition of diazoketones derived from dihydrocinnamic acids. rsc.org This process leads to the formation of bicyclo rsc.orgnih.govdecatrienones, which can then be converted into azulenes in subsequent steps. rsc.orgrsc.org The mechanism involves the generation of a ketocarbene that undergoes intramolecular addition to a benzene (B151609) ring, forming an unstable norcaradiene intermediate. This intermediate then opens to a cross-conjugated trienone. rsc.org
Electrocyclic reactions, which are pericyclic rearrangements involving the conversion of a pi bond to a sigma bond or vice versa, also play a role in azulene synthesis. wikipedia.org These reactions can be either thermal or photochemical and proceed through conrotatory or disrotatory mechanisms, which dictate the stereochemistry of the product. wikipedia.orgmasterorganicchemistry.com For example, the thermal ring-opening of a substituted cyclobutene (B1205218) to a butadiene is a 4π electrocyclic reaction that proceeds in a conrotatory fashion. masterorganicchemistry.com In the context of azulene synthesis, a proposed mechanism involves a 4n+2 disrotatory thermal electrocyclization as a key step in the transformation of a fulvene (B1219640) intermediate to the azulene core. stackexchange.com
Furthermore, the thermal decomposition of sodium salts of benzocyclobutenone tosylhydrazones in benzene generates a carbene that adds to the benzene to form a norcaradiene derivative. This intermediate isomerizes to a cycloheptatriene, which then undergoes a conrotatory electrocyclic ring opening of the benzocyclobutene moiety. The resulting extended intermediate undergoes an electrocyclic ring closure to form benz[a]azulene (B15497227). mdpi.com
Nucleophilic Attack and Subsequent Cyclization in Azulene Formation
Nucleophilic attack followed by cyclization is a fundamental strategy for constructing the azulene ring system. A classic example is the reaction of pyrylium (B1242799) salts with cyclopentadienyl (B1206354) anions. mdpi.com The enhanced electrophilicity of the pyrylium system facilitates the nucleophilic attack by the cyclopentadienyl anion, leading to the opening of the pyrylium ring and subsequent cyclization to form the seven-membered ring of the azulene core. mdpi.com This method is generally more efficient than using pyridinium (B92312) salts. mdpi.com
Another important method involves the reaction of 2-methoxytropone (B1212227) derivatives with active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetate (B8463686) enolates. nih.govresearchgate.net In the case of unsubstituted 2-methoxytropone, the cyanoacetate enolate attacks the C-2 position in what is considered a "normal" pathway to form the azulene. nih.gov However, the presence of substituents on the tropone ring can steer the nucleophilic attack to different positions. nih.gov
The reaction of 2-chloroazulene (B13735303) derivatives with arylamines is an example of aromatic nucleophilic substitution (SNAr) that leads to 2-arylaminoazulenes. mdpi.com These intermediates can then undergo Brønsted acid-catalyzed intramolecular cyclization to form azuleno[2,1-b]quinolones. mdpi.com This demonstrates how nucleophilic substitution can be a key step in the functionalization and elaboration of the azulene skeleton.
Regioselectivity and Stereoselectivity in Substitution Reactions of Azulene Derivatives
The substitution reactions of azulene derivatives are characterized by distinct regioselectivity and stereoselectivity, which are governed by the electronic properties of the azulene nucleus and the nature of the substituents.
Theoretical studies on the electrophilic aromatic substitution of azulene indicate that position 1 is the most reactive site from a kinetic standpoint. nih.govresearchgate.net However, isomers with substituents at position 2 are often the thermodynamically more stable products. nih.govresearchgate.net This difference in kinetic versus thermodynamic control allows for the selective synthesis of different isomers by carefully choosing the reaction conditions. The regioselectivity can be influenced by the presence of substituents on the azulene ring. For example, electron-donating groups can activate specific positions towards electrophilic attack. lumenlearning.com Methoxy (B1213986) substituents, in particular, can alter the typical regioselectivity of electrophilic substitutions on azulenes, enabling facile substitution at the 2-position. researchgate.net
In nucleophilic substitution reactions, the regioselectivity is also a critical factor. For instance, in the reaction of 3-substituted 2-methoxytropones with nucleophiles, steric hindrance can guide the nucleophilic addition to the C-7 position, leading to the formation of 5-substituted azulenes. nih.gov This "abnormal" pathway provides access to azulene derivatives that are not easily synthesized by other methods. nih.gov The choice of nucleophile and base can also influence whether the reaction proceeds through a normal or abnormal pathway. researchgate.net
Catalytic reactions also exhibit high regioselectivity. For example, the palladium-catalyzed [3+2] annulation of alkynes with concomitant aromatic ring expansion provides a concise route to (pseudo)azulenes. acs.org Similarly, iridium(III)-catalyzed sequential C(2)-arylation and intramolecular C–O bond formation from azulenecarboxylic acids allows for the synthesis of azulenofuranones. acs.org
Role of Substituents (Methoxy, Isopropyl) on Reaction Pathways and Reactivity Profiles
The methoxy group, being an electron-donating substituent, significantly influences the electronic properties of the azulene core. lumenlearning.com In electrophilic substitution reactions, a methoxy group activates the ring, making it more susceptible to attack by electrophiles. lumenlearning.com Specifically, methoxy groups on the azulene ring can alter the typical regioselectivity of electrophilic substitutions, facilitating substitution at the 2-position. researchgate.netresearchgate.net This is a departure from the usual preference for positions 1 and 3 in unsubstituted azulene. nih.gov In the synthesis of azulenes from 2-methoxytropone, the methoxy group is a key part of the precursor, and its departure is a crucial step in the formation of the azulene ring. nih.govresearchgate.net
The isopropyl group, an alkyl substituent, is generally considered to be an electron-donating group through an inductive effect, which can increase the nucleophilicity of the aromatic ring. lumenlearning.com In the context of 2-methoxy-5-(propan-2-yl)azulene, the isopropyl group at the 5-position would influence the electron density distribution in the seven-membered ring. While less activating than a methoxy group, the isopropyl group can still affect the regioselectivity of substitution reactions. For instance, in the reaction of 6-isopropyl-1-phenylazulene with dimethyl acetylenedicarboxylate (B1228247) (DMAD), the outcome was significantly different from that of benz[a]azulene, highlighting the strong effect of the substituents on the reactivity. researchgate.net
Catalytic Reactions Involving Azulene Derivatives and Their Mechanisms
Catalytic reactions provide efficient and selective methods for the synthesis and functionalization of azulene derivatives. Various transition metals, including palladium, gold, and iridium, have been employed to catalyze a range of transformations.
Palladium catalysts are widely used in cross-coupling reactions to form C-C bonds. For example, the Suzuki-Miyaura coupling of azulenylboronates with halogenated compounds is a powerful tool for creating azulene-containing polycyclic aromatic hydrocarbons and other complex structures. mdpi.commdpi.com The mechanism involves the oxidative addition of the palladium catalyst to the halogenated compound, followed by transmetalation with the azulenylboronate and reductive elimination to yield the coupled product. mdpi.com The Stille reaction, which couples organotin compounds with organic halides, has also been applied to the synthesis of azulene derivatives, allowing for the introduction of azulenyl moieties at specific positions. mdpi.com
Gold catalysts have been utilized in the synthesis of azulenes and their derivatives. For instance, gold-catalyzed cycloisomerizations can lead to the formation of azulene-fused helicenes. researchgate.net A one-pot, gold-catalyzed reaction of diarylbutadiynes with trimethoxybenzene can produce 4,6,8-trimethoxyazulenes. researchgate.net Gold catalysts are also effective for the direct alkynylation of azulenes. acs.org
Iridium catalysts have shown utility in the C-H activation and functionalization of azulenes. Iridium(III)-catalyzed sequential C(2)-arylation and intramolecular C–O bond formation of azulenecarboxylic acids provides a route to azulenofuranones. acs.org
The on-surface synthesis of polyazulene with 2,6-connectivity has been achieved using 2,6-diiodoazulene as a precursor, where a gold-(2,6-azulenylene) chain is observed as an intermediate. rsc.org This demonstrates the use of catalysis in creating novel azulene-based materials.
Furthermore, azulene derivatives themselves can act as photocatalysts. In the presence of light, they can initiate polymerization reactions through either an oxidative or reductive cycle, highlighting their potential in materials science. rsc.org
The following table lists some of the catalytic reactions involving azulene derivatives:
| Catalyst | Reaction Type | Reactants | Product |
| Palladium | Suzuki-Miyaura Coupling | Azulenylboronate, Halogenated compound | Azulene-containing polycyclic aromatic hydrocarbon |
| Palladium | Stille Reaction | Organotin compound, Halogenated azulene | Substituted azulene |
| Gold | Cycloisomerization | Diarylbutadiynes, Trimethoxybenzene | 4,6,8-trimethoxyazulene |
| Gold | Direct Alkynylation | Azulene, Alkyne | Alkynylated azulene |
| Iridium(III) | C-H Arylation/Cyclization | Azulenecarboxylic acid, Diaryliodonium salt | Azulenofuranone |
| - | Photopolymerization | Azulene derivative, Monomer | Polymer |
Unconventional Cyclization Reactions for Novel Azulene Core Construction
The classical methods for constructing the azulene framework, such as the Ziegler-Hafner synthesis, have been complemented by a range of unconventional cyclization strategies that offer alternative pathways to functionalized azulene cores. nih.govresearchgate.net These modern techniques, often employing cycloaddition reactions or transition-metal catalysis, provide direct access to complex azulene derivatives from versatile starting materials. researchgate.netnih.gov This section explores key unconventional cyclization reactions that have been pivotal in the construction of novel azulene skeletons, including analogues of this compound.
[8+2] Cycloaddition Reactions
A prominent and highly effective method for synthesizing functionalized azulenes is through the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-one and its derivatives with various electron-rich π-systems. nih.gov This approach leverages the heptafulvene-like character of the cyclohepta[b]furanone system as an 8π component. The reaction proceeds via a concerted cycloaddition, followed by a decarboxylation and subsequent elimination to yield the aromatic azulene core. nih.gov
The versatility of this method lies in the wide array of 2π components that can be employed, leading to a diverse range of substituents on the five-membered ring of the resulting azulene. Key reaction partners include enamines, enol ethers, and acetals. nih.gov
Reaction with Enol Ethers and Acetals: The reaction of 2H-cyclohepta[b]furan-2-ones with enol ethers provides a direct route to alkoxy-substituted azulenes. nih.gov The mechanism involves an initial [8+2] cycloaddition to form a strained bicyclic intermediate, which then undergoes decarboxylation and elimination of an alcohol to afford the azulene derivative. nih.gov Similarly, reactions with acetals and orthoesters at high temperatures (160–190 °C) can produce azulenes with functional groups at the five-membered ring, including the synthesis of 2-alkoxyazulenes with yields ranging from low to excellent (11% to 99%). nih.gov The reaction between 2H-3-methoxycarbonylcyclohepta[b]furan-2-one and 2,2-dimethoxypropane (B42991) in toluene (B28343) at 200°C is a specific example of this approach. nih.gov
Reaction with Enamines: The reaction with enamines, often referred to as the Yasunami-Takase method, is one of the most frequently utilized procedures for azulene synthesis starting from 2H-cyclohepta[b]furan-2-ones. nih.gov This pathway is highly efficient for creating azulenes with various substituents, and the reactivity can be tuned by modifying the substituents on the cyclohepta[b]furanone, the enamine's parent amine, and the carbonyl compound used for its preparation. nih.gov
The table below summarizes the outcomes of [8+2] cycloaddition reactions between 2H-cyclohepta[b]furan-2-ones and different electron-rich olefins.
| 8π Component | 2π Component | Resulting Azulene Type | Reference |
| 2H-cyclohepta[b]furan-2-one | Enol Ether | Alkoxy-substituted azulenes | nih.gov |
| 2H-cyclohepta[b]furan-2-one | Enamine | Variously substituted azulenes | nih.gov |
| 2H-cyclohepta[b]furan-2-one | Acetal / Orthoester | 2-Alkoxyazulenes and others | nih.gov |
| 2H-3-methoxycarbonyl-cyclohepta[b]furan-2-one | Vinyl Ether (from Acetal) | Substituted bicyclo[5.3.0]azulenes | nih.gov |
Transition-Metal-Catalyzed Cyclizations
Transition-metal catalysis has opened new avenues for the synthesis of azulenes through novel bond formations and cyclization cascades. researchgate.net These methods are often characterized by high efficiency and the ability to construct complex molecular architectures in a single step. researchgate.netmdpi.com
Gold-Catalyzed Alkyne Cyclization: A significant recent development is the direct synthesis of azulene derivatives through gold-catalyzed intramolecular cyclization reactions. researchgate.net Specifically, gold(I) catalysts can trigger a 7-endo-dig cyclization of specifically designed triene-yne substrates. researchgate.netresearchgate.net The presence of a five-membered ring within the substrate backbone is crucial for directing the reaction towards the formation of the seven-membered ring of the azulene core. researchgate.net This method provides direct access to functionalized azulenes that are of interest for applications in materials science and medicine. researchgate.netnih.gov
Palladium- and Rhodium-Catalyzed Oxidative Cyclizations: While some transition-metal-catalyzed reactions are used to functionalize an existing azulene ring, the underlying principles demonstrate powerful strategies for ring formation. researchgate.net For instance, palladium-catalyzed oxidative [4+2] cyclization of N-methoxyazulene-carboxamides with alkynes has been developed to produce azulenopyridinone derivatives. researchgate.net Similarly, rhodium-catalyzed oxidative [4+2] cyclization of azulene carboxylic acids with alkynes has been reported. mdpi.com The Heck cyclization, catalyzed by Palladium(II), has also been employed to create the benz[a]azulene system from an iodoarene precursor. mdpi.com
The following table highlights key transition-metal-catalyzed reactions for azulene synthesis.
| Catalytic System | Reaction Type | Substrate | Product | Reference |
| Gold(I) | 7-endo-dig Cyclization | Triene-yne | Functionalized Azulene | researchgate.netresearchgate.net |
| Palladium(II) | Heck Cyclization | Iodobenzene derivative | Benz[a]azulene | mdpi.com |
| Rhodium | Oxidative [4+2] Cyclization | Azulene carboxylic acid + Alkyne | Azulenofuranone | mdpi.com |
Other Unconventional Cycloaddition Pathways
Beyond the widely used [8+2] cycloadditions, other pericyclic reactions have been successfully employed to construct the azulene nucleus.
[6+4] Cycloadditions: The [6+4] cycloaddition represents another pathway to the azulene skeleton, typically by reacting a 6π system, such as a 6-aminofulvene, with a 4π system like thiophene S,S-dioxides. researchgate.netacs.org This method provides a convergent approach to building the fused 5- and 7-membered ring system.
1,8-Dipolar Cycloadditions: In the synthesis of heterocyclic azulene analogues, 1,8-dipolar cycloaddition reactions have been documented. For example, cyclohepta[b]pyrroles and cycloheptimidazole (B1218438) can react with dimethyl acetylenedicarboxylate to yield complex polycyclic systems containing the azulene core through what is proposed as a 1,8-dipolar cycloaddition mechanism. rsc.org
These unconventional methods significantly broaden the toolbox for synthetic chemists, enabling the targeted synthesis of a wide variety of azulene derivatives, including those with specific substitution patterns like this compound, by allowing for the strategic introduction of functional groups during the core construction phase.
Structure Activity Relationship Sar Studies for Biological Interactions of 2 Methoxy 5 Propan 2 Yl Azulene Derivatives
General Principles of Azulene (B44059) Structure and Biological Activity
The azulene core, consisting of a cyclopentadiene (B3395910) anion fused to a tropylium (B1234903) cation, is a 10-pi electron system that exhibits aromatic character. nih.gov This electronic configuration results in a non-uniform electron distribution, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor. This inherent polarity is a key determinant of the biological activity of azulene derivatives, influencing how they interact with the binding sites of proteins.
The biological potential of azulene derivatives has been recognized for centuries, with natural azulenes like chamazulene (B1668570) and guaiazulene (B129963) being used in traditional medicine for their anti-inflammatory and soothing properties. helsinki.finih.gov Modern research has expanded on these observations, revealing that the azulene scaffold can serve as a versatile platform for designing compounds with a wide range of biological activities, including anticancer, antimicrobial, and receptor-modulating effects. nih.govresearchgate.net The position and nature of substituents on the azulene ring are critical in defining the specific biological activity and potency of a derivative.
SAR in Modulation of Enzyme Activity (e.g., Tyrosine Kinase Receptors, FLT-3 Inhibition)
The modulation of enzyme activity is a key area where azulene derivatives have shown promise. A notable example is the inhibition of tyrosine kinase receptors, which are crucial regulators of cell proliferation and survival, and are often dysregulated in cancer. Research has demonstrated that azulene derivatives can be designed to inhibit fms-like tyrosine kinase 3 (FLT-3), a receptor frequently mutated in acute myeloid leukemia (AML). researchgate.net
SAR studies on a series of azulene derivatives as FLT-3 inhibitors have revealed that the substitution pattern on the azulene ring is critical for potent inhibition. While specific data on 2-Methoxy-5-(propan-2-yl)azulene derivatives is limited, studies on related heterocyclic compounds provide valuable insights. For instance, in a series of azaindole inhibitors of FLT3, the presence of a hydrogen bond donor on the sulfonamide linker was found to be important for activity. researchgate.net The replacement of an amine with an ether or methylene (B1212753) in the linker region also significantly impacted inhibitory potency.
Table 1: Structure-Activity Relationship of Azaindole Derivatives as FLT3 Inhibitors
| Compound | Linker Modification | pIC50 |
| 19 | Sulfonamide NH | 7.5 |
| 20 | Amine NH | 7.2 |
| 24 | Ether | 6.8 |
| 26 | Methylene | < 5 |
Data sourced from a study on azaindole derivatives, providing insights into potential SAR for related heterocyclic compounds. researchgate.net
SAR in Receptor Ligand Binding and Modulation (e.g., G Protein-Coupled Receptors, D4 Receptor, Orexin (B13118510) Receptors)
The unique electronic and steric properties of the azulene nucleus make it an attractive scaffold for designing ligands that target G protein-coupled receptors (GPCRs). The non-uniform charge distribution of azulene can facilitate bioisosteric replacement of other bicyclic heteroaromatic moieties found in known GPCR ligands. mdpi.com
Dopamine (B1211576) D4 Receptor
The dopamine D4 receptor is a target for antipsychotic drugs. Studies have shown that azulene derivatives can be designed as potent D4 receptor ligands. The azulene framework can effectively mimic the interaction of heterocyclic moieties in established D4-selective compounds. For instance, a rationally designed azulene derivative has been shown to induce penile erection in rats, a functional response mediated by D4 receptor agonism, indicating a promising avenue for therapeutic development. mdpi.com
Orexin Receptors
Orexin receptors (OX1 and OX2) are involved in regulating sleep-wake cycles, and their modulation is a key strategy for treating sleep disorders. Virtual screening of a large library of azulene-based compounds has led to the synthesis and biological evaluation of derivatives that bind to and activate orexin receptors. nih.govnih.gov
SAR studies on these azulene derivatives have revealed several key features:
Substitution at the 6-position: A carboxyl group at the 6-position of the azulene ring appears to enhance binding to orexin receptors compared to the corresponding ester derivatives. helsinki.fi
Ester vs. Carboxylic Acid for Potentiation: Conversely, ester derivatives at the 6-position seem to be better potentiators of the orexin-A response at the OX1 receptor than their carboxylic acid counterparts. core.ac.uk
Mimicking Biphenyl (B1667301): The azulene scaffold has been investigated as a mimetic for the biphenyl group present in known orexin receptor agonists. While not identical in shape and electron distribution, azulene derivatives can adopt a binding mode that leads to potent agonism at the OX1 receptor. nih.govhelsinki.fi
Table 2: Binding and Activity of Azulene Derivatives at Orexin Receptors
| Compound | Modification | OX1 Ki (µM) | OX2 Ki (µM) | OX1 Agonist Activity (% of orexin-A max response) |
| 19 | - | 7.5 | 4.9 | Not active |
| 27 | Biphenyl mimetic | - | - | 81% (pEC50 = 5.79) |
Data sourced from studies on azulene-based orexin receptor modulators. nih.govnih.gov
For this compound, these findings suggest that the methoxy (B1213986) and isopropyl groups would influence the binding orientation and affinity at orexin receptors. The electronic nature of the methoxy group and the bulk of the isopropyl group would need to be considered in the design of selective agonists or antagonists.
SAR in Cellular Response Mechanisms (e.g., Nitric Oxide Production Inhibition, iNOS Expression)
Chronic inflammation is associated with the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). Therefore, inhibiting iNOS is a valid therapeutic strategy for inflammatory diseases. Azulene derivatives have demonstrated anti-inflammatory properties, which are, in part, attributed to their ability to inhibit NO production and iNOS expression.
SAR in Cell Line Specificity and Selectivity in Biological Assays
The biological activity of azulene derivatives often exhibits cell line specificity, particularly in anticancer assays. This selectivity is a crucial aspect of drug development, as it can lead to more targeted therapies with fewer side effects. The differential response of various cell lines to azulene derivatives is influenced by the specific molecular targets and pathways that are dysregulated in each cell type.
For example, certain azulene derivatives have shown selective cytotoxicity towards specific cancer cell lines. This selectivity can be attributed to the unique expression profiles of enzymes or receptors in those cells. The substitution pattern on the azulene ring plays a pivotal role in determining this cell line specificity. While comprehensive SAR data for this compound across a wide range of cell lines is not available, the general principle holds that modifications to the methoxy and isopropyl groups would likely alter the selectivity profile.
SAR Related to Specific Molecular Pathways (e.g., Inflammatory Response Mechanisms, Energy Metabolism Disruption, Cell Membrane Stabilization)
The biological effects of azulene derivatives are mediated through their interaction with specific molecular pathways. Understanding the SAR for these pathway-specific activities is essential for designing compounds with desired therapeutic outcomes.
Inflammatory Response Mechanisms
Beyond iNOS inhibition, azulene derivatives can modulate the inflammatory response through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. The anti-inflammatory activity of azulene has been documented, though detailed SAR studies linking specific substitutions to the inhibition of inflammatory pathways are still emerging. nih.gov The ability of azulene derivatives to inhibit both the COX and lipoxygenase pathways suggests a broad anti-inflammatory profile.
Energy Metabolism Disruption
Some azulene derivatives have been shown to disrupt the energy metabolism of cancer cells, leading to apoptosis. This effect is often linked to their ability to target mitochondria. The lipophilicity and electronic properties of the azulene scaffold, influenced by substituents like the 2-methoxy and 5-isopropyl groups, would be critical for mitochondrial targeting and subsequent disruption of energy metabolism.
Cell Membrane Stabilization
The unique dipolar nature of the azulene ring allows it to interact with and stabilize cell membranes. This membrane-stabilizing effect can contribute to the anti-inflammatory and cytoprotective properties of azulene derivatives. The specific arrangement of lipophilic (isopropyl) and polar (methoxy) groups in this compound would dictate its orientation and interaction with the lipid bilayer of cell membranes.
Computational Approaches to SAR (QSAR, Molecular Docking, Molecular Dynamics Simulations in Biological Context)
Computational methods are invaluable tools for elucidating the SAR of azulene derivatives and for designing new compounds with improved biological activity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For anti-inflammatory azulene derivatives, QSAR models could be developed to predict their inhibitory activity against targets like COX-2 based on descriptors such as hydrophobicity, electronic properties, and steric parameters. While specific QSAR models for this compound derivatives are not widely published, the principles of QSAR can be applied to guide their optimization. For instance, a QSAR study on other anti-inflammatory compounds highlighted the importance of hydrophobicity and the number of halogens for activity. nih.gov
Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor or enzyme. This technique can provide insights into the binding mode of this compound derivatives with targets like tyrosine kinases, GPCRs, and COX enzymes. Docking studies of various inhibitors with COX-2 have revealed the importance of interactions with key residues such as TYR 385 and SER 530. physchemres.orgjaper.in For an azulene derivative, the methoxy and isopropyl groups would be expected to form specific interactions within the binding pocket, which can be visualized and analyzed through docking.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target over time, taking into account the flexibility of both molecules. MD simulations can be used to study the stability of the ligand-protein complex and to investigate the permeation of azulene derivatives across cell membranes. nih.govnih.gov The interaction of this compound with a model cell membrane, for example, could be simulated to understand its membrane-stabilizing effects and its ability to reach intracellular targets.
Advanced Applications and Materials Science of 2 Methoxy 5 Propan 2 Yl Azulene Based Materials
Optoelectronic Materials
The development of high-performance organic electronic devices relies on the design of novel materials with tailored properties. Azulene-based compounds, including 2-Methoxy-5-(propan-2-yl)azulene, are being investigated for their potential in various optoelectronic applications due to their unique electronic structure and responsiveness to external stimuli.
Organic Field-Effect Transistors (OFETs): While specific performance data for OFETs based solely on this compound is not extensively documented in publicly available literature, research on analogous azulene-containing polymers demonstrates their potential. The inherent dipole moment of the azulene (B44059) core can influence charge transport properties, a critical factor in OFET performance. The methoxy (B1213986) and isopropyl groups in this compound would further modify the material's packing and electronic levels, impacting charge carrier mobility and device stability.
Photoswitches: Azulene derivatives have been explored as components in photoswitches, molecules that can be reversibly isomerized between two states using light. This property is foundational for developing molecular-level optical data storage and processing. Although direct research on the photoswitching capabilities of this compound is limited, the general principle relies on the photoinduced changes in the electronic structure of the azulene core. The methoxy and isopropyl groups would likely influence the kinetics and quantum yields of the photoswitching process.
Sensing Applications
The sensitivity of the azulene chromophore to its environment makes it an excellent candidate for the development of chemical sensors. These sensors can detect the presence of specific analytes through changes in color or fluorescence.
Colorimetric Indicators and Chemosensors: Azulene derivatives have been successfully employed as colorimetric and fluorescent chemosensors for a range of analytes. For example, a chemosensor based on a different azulene derivative has been developed for the highly selective and sensitive detection of hydrogen sulfide (B99878) (H₂S), with a detection limit as low as 6.5 nM and a rapid response time of less than 10 seconds. nih.gov This was accompanied by a clear visual color change from colorless to dark yellow. nih.gov While specific applications of this compound as a chemosensor are not widely reported, its electronic properties, tunable by the methoxy and isopropyl groups, make it a promising platform for designing new sensors for various ions and small molecules.
| Sensor Type | Analyte | Key Performance Metric | Visual Change |
| Colorimetric Chemosensor | Hydrogen Sulfide (H₂S) | Detection limit: 6.5 nM | Colorless to dark yellow |
Molecular Switching and Bistable Systems
Molecular switches are at the heart of nanotechnology, offering the potential to create molecular-scale machines and memory elements. These systems can exist in two or more stable states and can be switched between them by external stimuli such as light, pH, or temperature.
Biological Probes and Imaging Agents
The unique fluorescent properties of certain azulene derivatives make them valuable tools for biological imaging. These probes can be designed to selectively interact with specific biomolecules or to respond to changes in the cellular environment.
Luminescence with Reactive Oxygen and Nitrogen Species (ROS/RNS): A notable application of azulene derivatives is in the development of fluorescent probes for detecting reactive oxygen and nitrogen species, which are important in many biological processes and diseases. A chemodosimeter based on an appropriately substituted azulene has been shown to be an effective two-photon fluorescent probe for ROS, demonstrating good cell penetration, high selectivity for peroxynitrite, and excellent photostability. acs.org Upon reaction with ROS/RNS, these probes exhibit a change in their fluorescence, allowing for real-time imaging of these reactive species in living cells. While the direct use of this compound as a biological probe is not extensively documented, the principles established with other azulene derivatives suggest its potential in this area.
| Probe Type | Target Species | Key Feature |
| Two-photon fluorescent probe | Reactive Oxygen Species (ROS) | High selectivity for peroxynitrite, good cell penetration |
Role of Methoxy and Isopropyl Substituents in Tuning Material Properties
The properties of the this compound molecule are significantly influenced by its methoxy and isopropyl substituents. Understanding their roles is key to designing materials with desired functionalities.
The methoxy group (-OCH₃) is an electron-donating group. Its presence on the azulene ring can:
Increase the electron density of the aromatic system, which can affect its reactivity and interaction with other molecules.
Influence the photophysical properties , such as the absorption and emission wavelengths. Studies on related compounds have shown that methoxy groups can lead to more complex thermotropic behavior. researchgate.net
Affect the packing of molecules in the solid state, which is crucial for the performance of organic electronic devices. researchgate.net
The isopropyl group (-CH(CH₃)₂) is a bulky, non-polar alkyl group. Its primary roles include:
Increasing the solubility of the molecule in organic solvents, which is advantageous for solution-based processing of materials.
Inducing steric hindrance , which can prevent close packing of the molecules. This can be beneficial in some applications, such as preventing aggregation-caused quenching of fluorescence, but may be detrimental to charge transport in OFETs.
Modulating the electronic properties through inductive effects, although to a lesser extent than the methoxy group.
In concert, these two substituents provide a means to fine-tune the electronic, optical, and morphological properties of this compound, making it a versatile building block for a new generation of advanced materials.
Future Research Directions and Unexplored Avenues for 2 Methoxy 5 Propan 2 Yl Azulene
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
One promising avenue is the exploration of palladium-catalyzed C–H bond functionalization. Recent studies on guaiazulene (B129963) have demonstrated the feasibility of direct arylation at various positions on the azulene (B44059) core, with the regioselectivity being controlled by the choice of the base's cation. rsc.org Adapting these methods to introduce the methoxy (B1213986) group at the 2-position of a 5-isopropylazulene precursor could offer a more direct and atom-economical route.
Furthermore, leveraging the inherent reactivity of the azulene nucleus is key. The development of synthetic methods that take advantage of the acidic protons on the alkyl substituents of the azulene core, as demonstrated with guaiazulene, could provide novel pathways. rsc.orgnih.govbath.ac.uk For instance, functionalization of the isopropyl group on a 2-methoxyazulene (B14686562) skeleton could lead to a variety of new derivatives.
Future synthetic efforts could focus on the strategies outlined in the table below:
| Synthetic Strategy | Potential Advantage for 2-Methoxy-5-(propan-2-yl)azulene |
| Palladium-catalyzed C-H activation | Direct introduction of the methoxy group, improving atom economy. |
| Functionalization via acidic protons | Novel derivatization pathways by modifying the isopropyl group. |
| Annulation reactions | Construction of the azulene core with desired substituents in fewer steps. |
Exploration of Advanced Functionalization for Tailored Properties in Complex Molecular Architectures
The functionalization of the this compound scaffold is a critical area for future research, as it would allow for the fine-tuning of its electronic and physical properties for specific applications. The introduction of various functional groups can dramatically alter the molecule's behavior, opening doors to new materials and bioactive compounds.
Iron-mediated addition reactions, which have been successfully applied to guaiazulene, present a versatile method for introducing a wide range of substituents onto the azulene core under mild conditions. acs.orgnih.gov Applying this methodology to this compound could yield a library of novel derivatives with tailored electronic properties. The introduction of electron-withdrawing or electron-donating groups could modulate the HOMO-LUMO gap, influencing the molecule's color and redox potentials.
Moreover, the synthesis of carboxylic acid derivatives of guaiazulene has been shown to be a valuable strategy, as the carboxyl group can be readily converted into other functional groups. oup.comelsevierpure.com A similar approach with this compound would create versatile building blocks for the synthesis of more complex molecular architectures, such as polymers and dendrimers.
Deeper Mechanistic Understanding of Biological Interactions at a Molecular Level
Guaiazulene and its derivatives have a long history of use in medicinal applications, exhibiting anti-inflammatory, antioxidant, and even anticancer activities. nih.govpatsnap.comnih.govresearchgate.netnih.gov The biological potential of this compound remains a vast and exciting area of exploration.
Future research should focus on elucidating the specific molecular mechanisms through which this compound might exert biological effects. Studies on guaiazulene have shown that it can inhibit the production of pro-inflammatory cytokines and modulate the activity of enzymes like cyclooxygenases (COX). patsnap.com It is plausible that this compound could exhibit similar or enhanced activities. Mechanistic studies could involve investigating its interaction with key biological targets, such as enzymes and receptors, at a molecular level. For example, one guaiazulene derivative, 1,2,3,4-tetrahydroazuleno[1,2-b] tropone (B1200060) (TAT), was found to inhibit mitochondrial electron transfer complex II, suggesting a potential anticancer mechanism. nih.gov
The introduction of a methoxy group, as in this compound, can significantly impact a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). The methoxy group can influence the compound's polarity and its ability to form hydrogen bonds, which are critical for its interaction with biological membranes and proteins. mdpi.com
Design of Next-Generation Azulene-Based Functional Materials with Enhanced Performance
The unique electronic properties of azulenes, including their large dipole moment and narrow HOMO-LUMO gap, make them attractive building blocks for advanced functional materials. Future research should explore the incorporation of this compound into novel materials with enhanced performance for applications in organic electronics, sensors, and photonics.
The development of conjugated polymers incorporating azulene units has been an area of active research. The position of the linkages on the azulene ring significantly influences the properties of the resulting polymers. By analogy with other substituted azulenes, polymers incorporating this compound could exhibit interesting optical and electronic properties, potentially finding use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Furthermore, the halochromic properties of some guaiazulene derivatives, where their color changes in response to acidity, suggest that this compound could be developed into sensitive pH sensors. nih.govbath.ac.uk The methoxy and isopropyl substituents would likely modulate the pKa of the azulene core, allowing for the fine-tuning of the sensor's response range.
Computational and AI-Driven Discovery of New Azulene Derivatives and Applications
Computational chemistry and artificial intelligence (AI) are powerful tools that can accelerate the discovery and development of new molecules and materials. For this compound, these approaches can provide valuable insights and guide experimental efforts.
Density Functional Theory (DFT) calculations can be employed to predict the electronic and spectroscopic properties of this compound and its derivatives. researchgate.net This can help in understanding the effect of different functional groups on the molecule's properties and in designing new derivatives with desired characteristics. For instance, computational studies on 5-methoxypsolaren have been used to investigate its potential as a polymerization inhibitor. researchgate.net
Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and interaction modes of this compound with biological targets, aiding in the identification of potential therapeutic applications. nih.govresearchgate.net Furthermore, AI and machine learning models can be trained on existing data for azulene derivatives to predict the properties and activities of new, unsynthesized compounds, thereby accelerating the discovery of novel functional molecules based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
